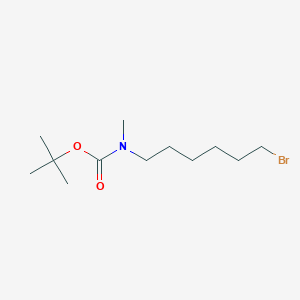

Tert-butyl (6-bromohexyl)(methyl)carbamate

Description

Tert-butyl (6-bromohexyl)(methyl)carbamate is a brominated alkyl carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, a methyl substituent on the carbamate nitrogen, and a six-carbon bromoalkyl chain. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry. The bromine atom at the terminal position of the hexyl chain enables nucleophilic substitution reactions, while the Boc group provides stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-(6-bromohexyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9-13/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQDKCDPOBKRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-bromohexyl)(methyl)carbamate typically involves the reaction of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl (6-hydroxyhexyl)carbamate. This intermediate is then treated with phosphorus tribromide (PBr3) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-bromohexyl)(methyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Deprotection Reactions: Aqueous phosphoric acid or trifluoroacetic acid (TFA) are commonly used for deprotection, usually at room temperature.

Major Products

Substitution Reactions: Products include azidohexyl carbamates and thiocyanatohexyl carbamates.

Deprotection Reactions: The major product is 6-bromohexylamine.

Scientific Research Applications

Organic Synthesis

Protecting Group in Organic Chemistry

- The tert-butyl carbamate moiety is commonly used as a protecting group for amines during synthetic procedures. This is crucial in multi-step syntheses where selective reactions are required without interference from functional groups. The protection of amines allows for the manipulation of other reactive sites in a molecule without affecting the amine functionality.

Synthesis of Complex Molecules

- Tert-butyl (6-bromohexyl)(methyl)carbamate can serve as an intermediate in the synthesis of more complex organic molecules. Its structure allows for regioselective modifications, which can facilitate the development of new compounds with desired biological activities. For instance, it can be utilized in the synthesis of pharmaceuticals that target specific biological pathways.

Medicinal Chemistry

Potential Neuroprotective Agent

- Research indicates that derivatives of this compound may exhibit neuroprotective properties. Compounds with similar structures have shown promise in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are involved in Alzheimer's disease pathology. This suggests that this compound could be evaluated further for its potential use in neuropharmacology .

Antioxidant Properties

- Studies have indicated that compounds like this compound may help reduce oxidative stress markers, which are implicated in various diseases, including neurodegenerative disorders. This antioxidant activity could position it as a candidate for therapeutic applications aimed at mitigating oxidative damage in neuronal tissues .

Material Science

Polymer Chemistry

- The incorporation of this compound into polymer matrices can enhance the properties of materials. Its functional groups can facilitate interactions within polymer chains, potentially improving mechanical strength or thermal stability. Additionally, it could be used to modify surface characteristics for applications in coatings or adhesives.

Nanotechnology Applications

- In nanotechnology, this compound may be utilized to functionalize nanoparticles, enhancing their stability and biocompatibility for drug delivery systems. The ability to modify surface chemistry is vital for developing effective carriers that can deliver therapeutic agents to targeted sites within the body.

Case Study 1: Neuroprotective Activity

A study investigated the effects of a related compound on neuronal cell lines exposed to amyloid-beta peptide. The results demonstrated significant improvements in cell viability and reductions in markers of oxidative stress, suggesting potential applications for compounds like this compound in treating Alzheimer's disease .

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of complex organic molecules using this compound as a precursor highlighted its versatility. The study reported successful regioselective reactions leading to the formation of biologically active derivatives that could serve as leads for drug development.

Mechanism of Action

The mechanism of action of tert-butyl (6-bromohexyl)(methyl)carbamate involves its role as a cleavable linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tert-butyl (6-bromohexyl)carbamate (CAS: 142356-33-0)

- Structure : Lacks the methyl group on the carbamate nitrogen.

- Reactivity : The absence of the methyl group reduces steric hindrance, facilitating reactions like alkylation and hydrogel formation (e.g., in hyaluronic acid-based hydrogels) .

- Applications: Used in synthesizing cannabinoid receptor ligands and aminoalkoxyphenyl derivatives .

Tert-butyl (6-hydroxyhexyl)carbamate (CAS: 75937-12-1)

- Structure : Replaces bromine with a hydroxyl group.

- Reactivity : The hydroxyl group enables esterification or etherification, contrasting with the bromine’s role in nucleophilic substitutions.

- Applications : Utilized in peptide synthesis and polymer modifications .

Tert-butyl (2-bromo-3-fluorobenzyl)carbamate

- Structure : Aromatic bromine and fluorine substituents on a benzyl group.

- Reactivity : Participates in Suzuki-Miyaura cross-coupling reactions due to the aryl bromide moiety .

- Applications: Intermediate in heterocyclic compound synthesis, such as tetrahydro-3,4'-biisoquinolines .

Tert-butyl methyl(4-oxocyclohexyl)carbamate (CAS: 400899-84-5)

- Structure : Cyclohexyl ring with a ketone and methyl group on the carbamate.

- Reactivity : The ketone enables condensation reactions, while the methyl group introduces steric effects.

- Applications : Precursor in medicinal chemistry for ketone-derived pharmacophores .

Physicochemical Properties

- Solubility : Bromoalkyl derivatives (e.g., tert-butyl (6-bromohexyl)carbamate) exhibit lower polarity and higher lipid solubility compared to hydroxylated analogs (e.g., tert-butyl (6-hydroxyhexyl)carbamate) .

- Stability : The Boc group enhances stability against nucleophiles and bases, while the methyl group in tert-butyl (6-bromohexyl)(methyl)carbamate may slightly reduce hydrolysis rates due to steric shielding .

Biological Activity

Tert-butyl (6-bromohexyl)(methyl)carbamate, with the chemical formula C₁₁H₂₂BrNO₂, is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological interactions, and implications for drug development.

Chemical Structure and Properties

- Molecular Weight : Approximately 280.20 g/mol

- Appearance : White solid at room temperature

- Solubility : Soluble in organic solvents such as dichloromethane and chloroform

The compound features a tert-butyl group linked to a carbamate functional group, which is further connected to a six-carbon hexyl chain with a bromine atom at the sixth position. This unique structure imparts specific reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 6-aminohexanol with di-tert-butyl dicarbonate (Boc anhydride). The process can be summarized as follows:

- Protection of Amine : 6-aminohexanol is reacted with Boc anhydride to form the protected amine.

- Bromination : The resulting compound is then brominated to introduce the bromine atom at the sixth carbon position.

- Formation of Carbamate : Finally, the methyl carbamate moiety is incorporated to yield the final product.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor, particularly targeting casein kinase 2 alpha (CK2α). CK2α plays a crucial role in various cellular processes and is implicated in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit CK2α activity, making it a candidate for further pharmacological exploration .

Case Studies and Research Findings

-

Inhibition of CK2α :

- A study evaluated several derivatives of carbamates for their ability to inhibit CK2α. Results indicated that certain structural modifications enhanced inhibitory potency, suggesting a structure-activity relationship that could be explored further.

- Reactivity Studies :

- Microwave-Assisted Synthesis :

Comparative Analysis of Structural Analogues

To understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Tert-butyl group, bromine at C6 | Specific reactivity due to bromine |

| Hexyl carbamate | Hexane backbone without bromine | Simpler structure with no halogen |

| Boc-aminohexane | Amino group instead of bromine | Potentially different biological activity |

| Bromobutane derivatives | Bromine at different positions | Varying carbon chain lengths |

This table illustrates how structural variations can influence biological activity and reactivity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl (6-bromohexyl)(methyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamate formation. For example, bromohexyl precursors are reacted with tert-butyl methylcarbamoyl chloride in the presence of a base (e.g., KCO) in anhydrous DMF or THF. Optimization involves controlling temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of bromohexyl to carbamoyl chloride). Post-reaction purification typically employs column chromatography (silica gel, hexane/EtOAc gradient) .

- Data Note : Commercial availability is documented, but synthesis protocols emphasize avoiding moisture to prevent hydrolysis of the bromohexyl intermediate .

Q. What safety precautions are critical when handling This compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Respiratory protection (e.g., NIOSH-certified N95 masks) is required if dust or aerosols form .

- Engineering Controls : Conduct reactions in fume hoods with ≥100 ft/min face velocity. Ensure eyewash stations and safety showers are accessible .

- Stability : Store at 2–8°C in amber glass vials under inert gas (N/Ar) to prevent degradation. Avoid strong acids/bases and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the bromohexyl chain during functionalization?

- Methodological Answer : Discrepancies in alkylation or nucleophilic substitution outcomes may arise from steric hindrance or solvent polarity. For example:

- Case Study : In Pd-mediated cross-couplings, DMF enhances reactivity compared to THF due to better solvation of intermediates. Kinetic studies (e.g., via H NMR monitoring) can identify optimal conditions .

- Data Table :

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|

| DMF | 0.45 | 82 |

| THF | 0.18 | 57 |

| DCM | 0.12 | 34 |

- Resolution : Use computational modeling (DFT) to assess transition-state energies and steric effects .

Q. What strategies ensure diastereoselectivity when using This compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ Pd with BINAP ligands for Suzuki-Miyaura couplings, achieving enantiomeric excess (ee) >90% via π-π interactions in transition states .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor retention of configuration in SN2 pathways.

- Case Study : Stereochemical outcomes in cyclization reactions depend on temperature; lower temps (–20°C) reduce epimerization .

Q. How can researchers validate the stability of This compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC-MS at 25°C.

- Data :

| pH | Half-life (t, h) | Major Degradation Product |

|---|---|---|

| 2 | 4.2 | 6-bromohexanol |

| 7 | 168 | Stable |

| 12 | 8.7 | Methylcarbamic acid |

- Mechanistic Insight : Acidic conditions hydrolyze the carbamate group, while alkaline media dealkylate the bromohexyl chain .

Data Analysis and Reproducibility

Q. What analytical techniques are essential for characterizing This compound and its derivatives?

- Methodological Answer :

- NMR : H (δ 1.42 ppm, t-butyl), C (δ 154 ppm, carbonyl) confirm structure.

- MS : ESI+ (m/z 294.1 [M+H]) validates molecular weight.

- XRD : Resolve crystal packing and hydrogen-bonding patterns (e.g., C=O···H–N interactions) for polymorph studies .

Q. How should researchers address batch-to-batch variability in impurity profiles?

- Methodological Answer :

- QC Protocols : Use UPLC-PDA at 254 nm to quantify impurities (e.g., residual bromohexane).

- Mitigation : Recrystallize from hexane/EtOAc (3:1) to reduce non-polar contaminants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.